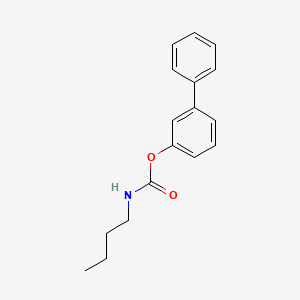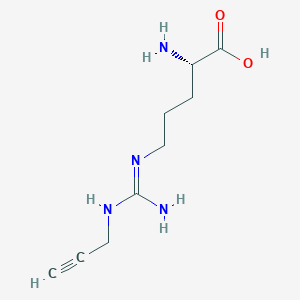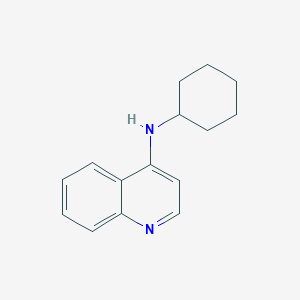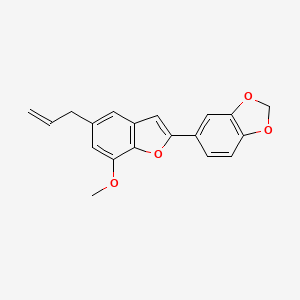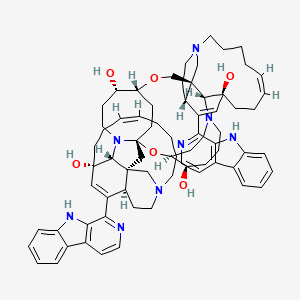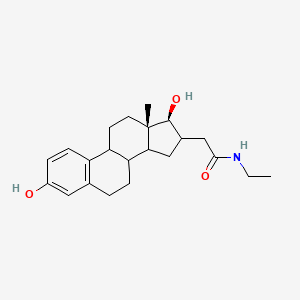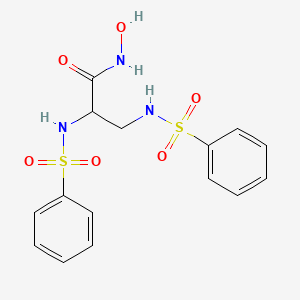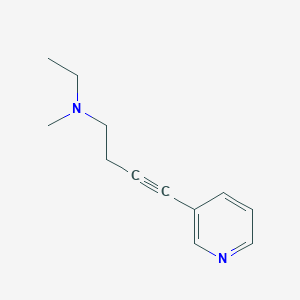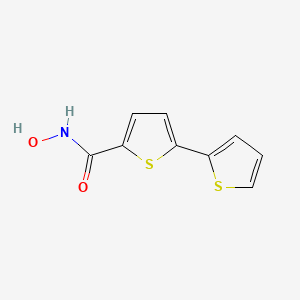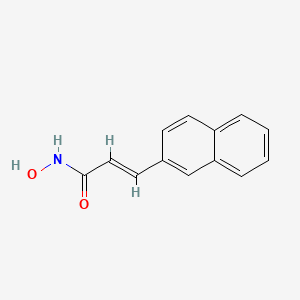
N-Hydroxy-3-naphthalen-2-yl-acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-3-naphthalen-2-yl-acrylamide is an organic compound that belongs to the class of acrylamides It is characterized by the presence of a naphthalene ring and an acrylamide group, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-3-naphthalen-2-yl-acrylamide typically involves the reaction of 3-naphthalen-2-yl-acrylamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include hydroxylamine hydrochloride and a base such as sodium hydroxide. The reaction is usually conducted in a solvent like ethanol or methanol at a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to control reaction parameters. Purification of the product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-naphthalen-2-yl-acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted acrylamides.
Scientific Research Applications
N-Hydroxy-3-naphthalen-2-yl-acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-3-naphthalen-2-yl-acrylamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It may also interact with cellular pathways involved in signal transduction, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide
- N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides
Uniqueness
N-Hydroxy-3-naphthalen-2-yl-acrylamide is unique due to its specific combination of a naphthalene ring and an acrylamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-naphthalen-2-ylprop-2-enamide |
InChI |
InChI=1S/C13H11NO2/c15-13(14-16)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9,16H,(H,14,15)/b8-6+ |
InChI Key |
NJQJPKBDKOPBGI-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)NO |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B10851751.png)
